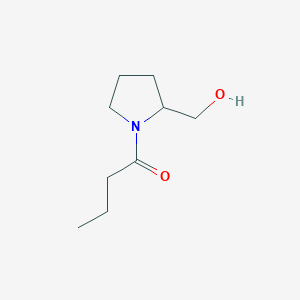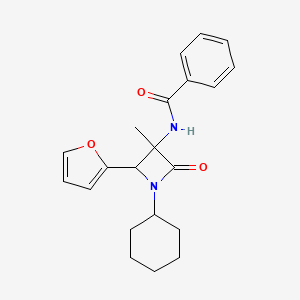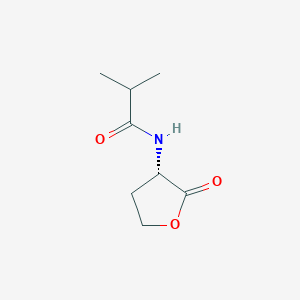
4-(5-Oxo-3-phenyl-2,5-dihydro-1,2-oxazol-4-yl)benzene-1-sulfonamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-(5-hydroxy-3-phenylisoxazol-4-yl)benzenesulfonamide is a compound that belongs to the isoxazole family, which is known for its diverse biological activities and therapeutic potential Isoxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom at adjacent positions
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-hydroxy-3-phenylisoxazol-4-yl)benzenesulfonamide typically involves the formation of the isoxazole ring followed by the introduction of the sulfonamide group. One common method involves the cycloaddition reaction of nitrile oxides with alkynes or alkenes to form the isoxazole ring. The reaction conditions often include the use of metal catalysts such as copper (I) or ruthenium (II) to facilitate the cycloaddition .
Industrial Production Methods
In industrial settings, the production of isoxazole derivatives, including 4-(5-hydroxy-3-phenylisoxazol-4-yl)benzenesulfonamide, may employ metal-free synthetic routes to avoid the drawbacks associated with metal catalysts, such as high costs and toxicity. These methods often involve the use of eco-friendly reagents and conditions to ensure sustainable production .
Análisis De Reacciones Químicas
Types of Reactions
4-(5-hydroxy-3-phenylisoxazol-4-yl)benzenesulfonamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The nitro group can be reduced to an amine.
Substitution: The phenyl ring can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) in the presence of a catalyst can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly employed.
Major Products Formed
Oxidation: Formation of ketones or aldehydes.
Reduction: Formation of amines.
Substitution: Formation of various substituted phenyl derivatives.
Aplicaciones Científicas De Investigación
4-(5-hydroxy-3-phenylisoxazol-4-yl)benzenesulfonamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an antimicrobial, antiviral, and anticancer agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and polymers.
Mecanismo De Acción
The mechanism of action of 4-(5-hydroxy-3-phenylisoxazol-4-yl)benzenesulfonamide involves its interaction with specific molecular targets and pathways. For instance, it may inhibit enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects. The compound’s structure allows it to bind to active sites of enzymes, blocking their activity and reducing inflammation .
Comparación Con Compuestos Similares
Similar Compounds
Valdecoxib: A selective COX-2 inhibitor with a similar isoxazole structure.
Celecoxib: Another COX-2 inhibitor with a different heterocyclic core but similar therapeutic applications.
Uniqueness
4-(5-hydroxy-3-phenylisoxazol-4-yl)benzenesulfonamide stands out due to its unique combination of a hydroxyl group and a sulfonamide group on the isoxazole ring, which may contribute to its distinct biological activities and potential therapeutic benefits .
Propiedades
Número CAS |
181695-83-0 |
|---|---|
Fórmula molecular |
C15H12N2O4S |
Peso molecular |
316.3 g/mol |
Nombre IUPAC |
4-(5-oxo-3-phenyl-2H-1,2-oxazol-4-yl)benzenesulfonamide |
InChI |
InChI=1S/C15H12N2O4S/c16-22(19,20)12-8-6-10(7-9-12)13-14(17-21-15(13)18)11-4-2-1-3-5-11/h1-9,17H,(H2,16,19,20) |
Clave InChI |
VARNELXEPYTJEG-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=C(C(=O)ON2)C3=CC=C(C=C3)S(=O)(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-Oxazolepropanoic acid, 2-methyl-4-[4-(trifluoromethyl)phenyl]-](/img/structure/B12888366.png)


![Copper tris[tris(2-methylphenyl)phosphine]-](/img/structure/B12888394.png)
![2-[2-(2-Hydroxyethoxy)ethoxy]ethyl octyl butanedioate](/img/structure/B12888399.png)


![4-Ethoxy-2-methylbenzo[d]oxazole](/img/structure/B12888415.png)


![4-((6-Nitrobenzo[d][1,3]dioxol-5-yl)methylene)-2-phenyloxazol-5(4H)-one](/img/structure/B12888436.png)
![2-(Difluoromethoxy)-5-phenyl-1H-pyrrolo[2,3-b]pyridine](/img/structure/B12888441.png)
![2-(2-Chloroethoxy)dibenzo[b,d]furan](/img/structure/B12888444.png)
